REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[CH2:4][S:5][C:6]1[C:11]([CH:12]=O)=[C:10]([Cl:14])[N:9]=[C:8]([NH2:15])[N:7]=1.C([O-])([O-])=O.[K+].[K+].O>O1CCOCC1>[CH3:1][O:2][C:3]([C:4]1[S:5][C:6]2[N:7]=[C:8]([NH2:15])[N:9]=[C:10]([Cl:14])[C:11]=2[CH:12]=1)=[O:16] |f:1.2.3|
|
Name
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(2-amino-6-chloro-5-formyl-pyrimidin-4-ylsulfanyl)-acetic acid methyl ester
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC(CSC1=NC(=NC(=C1C=O)Cl)N)=O
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Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISSOLUTION
|
Details
|
to dissolve base
|
Type
|
FILTRATION
|
Details
|
The remaining solid was filtered
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(N=C(N=C2Cl)N)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |